5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of a pyrimidine derivative with a hydroxymethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. Large-scale production requires optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to form hydrogen bonds and other interactions that modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid: A similar compound with a different functional group.
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid: Another related compound with similar structural features.
Uniqueness
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C9H13N3O6 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c13-2-9(3-14,4-15)10-1-5-6(16)11-8(18)12-7(5)17/h1,13-15H,2-4H2,(H3,11,12,16,17,18) |
InChI Key |
IPNJUDGMIKAVPT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)N=CC1=C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
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